molecular formula C10H6BrClO2S B1334078 4-bromonaphthalene-1-sulfonyl Chloride CAS No. 63279-36-7

4-bromonaphthalene-1-sulfonyl Chloride

Cat. No.: B1334078
CAS No.: 63279-36-7
M. Wt: 305.58 g/mol
InChI Key: MNBFYZPSEJKTFA-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-sulfonyl chloride is an organic compound with the chemical formula C10H6BrClO2S. It is a white solid that is stable at room temperature . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Mode of Action

4-Bromonaphthalene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound. It can react with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonic esters, respectively . The bromine atom on the naphthalene ring can also participate in various reactions, such as nucleophilic aromatic substitution, further expanding the range of possible reactions.

Result of Action

The molecular and cellular effects of this compound would depend on the specific biological targets it interacts with. Given its reactivity, it could potentially modify a wide range of biomolecules, altering their function and potentially leading to various cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to premature reactions, reducing the availability of the compound for its intended targets. Additionally, factors such as pH and temperature can affect the rate of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromonaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromonaphthalene. This process can be carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using advanced equipment to maintain reaction conditions such as temperature and pressure. The purity of the final product is often ensured through purification techniques like recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Products include various substituted naphthalene derivatives.

Scientific Research Applications

4-Bromonaphthalene-1-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloronaphthalene-1-sulfonyl chloride
  • 4-Fluoronaphthalene-1-sulfonyl chloride
  • 4-Iodonaphthalene-1-sulfonyl chloride

Uniqueness

4-Bromonaphthalene-1-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromine atom can also participate in additional reactions, such as cross-coupling reactions, which are not possible with other halogenated analogs.

Properties

IUPAC Name

4-bromonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBFYZPSEJKTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373725
Record name 4-bromonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-36-7
Record name 4-bromonaphthalene-1-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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